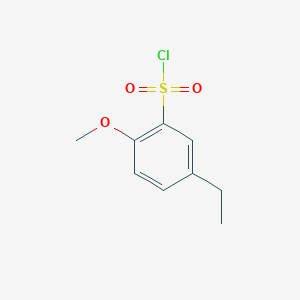

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-ethyl-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-3-7-4-5-8(13-2)9(6-7)14(10,11)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCODCZMAYFSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374531 | |

| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88040-88-4 | |

| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88040-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride CAS number 88040-88-4

An In-depth Technical Guide to 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride (CAS 88040-88-4)

Executive Summary

This compound is a bespoke sulfonylating agent increasingly recognized for its utility in the synthesis of complex organic molecules. With a unique substitution pattern on the aromatic ring, it offers a valuable building block for researchers in medicinal chemistry and materials science. The inherent reactivity of the sulfonyl chloride moiety, governed by a highly electrophilic sulfur center, allows for the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing scaffolds. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, validated synthesis protocols, and key applications, designed to empower researchers to effectively integrate this reagent into their discovery and development workflows.

Introduction: The Strategic Value of Substituted Arylsulfonyl Chlorides

In the landscape of drug discovery and fine chemical synthesis, arylsulfonyl chlorides are indispensable electrophilic partners. They are the primary precursors to sulfonamides, a privileged functional group found in a vast array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[1][2] The specific substitution on the aryl ring—in this case, an ethyl group at the 5-position and a methoxy group at the 2-position—provides a nuanced handle for modulating the steric and electronic properties of the final molecule. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, such as solubility, bioavailability, and target-binding interactions, a critical aspect of modern rational drug design.[3] This guide focuses on CAS 88040-88-4, a reagent that serves as a key intermediate for creating targeted compounds with potentially improved efficacy in pharmaceuticals and agrochemicals.[4]

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is foundational to its successful and safe application in the laboratory.

Key Properties

The quantitative data for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 88040-88-4 | [4][5][6] |

| Molecular Formula | C₉H₁₁ClO₃S | [4][5] |

| Molecular Weight | 234.7 g/mol | [4][5] |

| IUPAC Name | 5-ethyl-2-methoxybenzenesulfonyl chloride | [5] |

| Appearance | White solid | [4] |

| Melting Point | 60 - 66 °C | [4][7] |

| Purity | Typically ≥95-98% | [4][5][8] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5][7] |

Safety & Handling

As with all sulfonyl chlorides, this reagent must be handled with appropriate care due to its reactivity, particularly with nucleophiles like water.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[5]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[10][11]

-

The compound is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a cool, dry place.[5][12]

-

Avoid formation of dust and aerosols.

-

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilicity of the sulfonyl sulfur atom. This sulfur is rendered highly electron-deficient by three electronegative atoms (two oxygens and one chlorine), making it a prime target for nucleophilic attack.

The most common transformation is the reaction with primary or secondary amines in the presence of a base to form sulfonamides.[1] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups. The mechanism is generally considered to be a nucleophilic substitution at the sulfur center. While the precise pathway can depend on the specific reactants and conditions, it often proceeds through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.

Synthesis Protocol: Preparation of this compound

The most direct and industrially relevant method for preparing arylsulfonyl chlorides is the electrophilic aromatic substitution of an arene with chlorosulfonic acid.[2] The following protocol is adapted from the patent literature for the synthesis of the title compound.

Synthesis Workflow

Step-by-Step Methodology

Reagents:

-

Chlorosulfonic acid (CAS 7790-94-5)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Crushed ice

-

Silica gel for column chromatography

-

Petroleum ether / Ethyl acetate solvent system

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (20 mL).

-

Cooling: Cool the flask to 0°C in an ice-water bath.

-

Substrate Addition: Add 1-Ethyl-4-methoxybenzene (5.0 g, 37 mmol) dropwise to the stirred chlorosulfonic acid via the dropping funnel, maintaining the internal temperature at or below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc (from 100:1 to 30:1) to afford this compound as a white solid (yield: 4.6 g, 53%).

Application Protocol: Synthesis of a Model Sulfonamide

To illustrate the utility of the title compound, the following protocol describes its reaction with benzylamine to form N-benzyl-5-ethyl-2-methoxybenzenesulfonamide. This procedure is representative of typical sulfonamide coupling reactions.[1]

Sulfonamide Synthesis Workflow

Step-by-Step Methodology

Reagents:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Pyridine (1.5 eq) or Triethylamine (1.5 eq) as base

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.05 eq) and pyridine (1.5 eq) to anhydrous DCM.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography to yield the pure product.

Expected Characterization Data

While a full experimental dataset is not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR: Expected signals would include a triplet and quartet in the aliphatic region for the ethyl group, a singlet for the methoxy protons, and three distinct aromatic protons in the downfield region, likely exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The aromatic proton ortho to the sulfonyl chloride group would be the most deshielded.

-

¹³C NMR: The spectrum should show nine distinct carbon signals: two for the ethyl group, one for the methoxy group, and six for the aromatic ring. The carbon atom attached to the sulfonyl group will be significantly downfield.

-

IR Spectroscopy: Strong, characteristic absorption bands for the sulfonyl chloride group are expected. These arise from the asymmetric and symmetric stretching of the S=O bonds, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). Critically, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be observed due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, confirming the presence of a single chlorine atom.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable entry point for the synthesis of diverse sulfonamide and sulfonate ester derivatives. The protocols and data presented in this guide offer researchers a robust framework for the synthesis, handling, and application of this reagent, enabling its effective use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH).

- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.

- This compound | 88040-88-4. (n.d.). Sigma-Aldrich.

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Books.

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025). ChemicalBook.

- 5-Ethyl-2-methoxy-benzenesulfonyl chloride. (n.d.). Chem-Impex.

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). National Institutes of Health (NIH).

- SULPHURYL CHLORIDE. (n.d.). SD Fine-Chem.

- This compound 95.00% | CAS: 88040-88-4. (n.d.). AChemBlock.

- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- Sulfuryl chloride. (n.d.). Santa Cruz Biotechnology.

- 5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE synthesis. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2010). CymitQuimica.

- 5-Ethyl-2-methoxy-benzenesulfonyl chloride | CAS 88040-88-4. (n.d.). SCBT.

- 88040-88-4(5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE) Product Description. (n.d.). ChemicalBook.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). PubMed Central.

Sources

- 1. This compound 95.00% | CAS: 88040-88-4 | AChemBlock [achemblock.com]

- 2. Buy Online CAS Number 88040-88-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Benzene, 1-ethyl-4-methoxy- [webbook.nist.gov]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 8. Benzenesulfonyl chloride [webbook.nist.gov]

- 9. 1-Ethyl-4-methoxybenzene | C9H12O | CID 73690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. api.pageplace.de [api.pageplace.de]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. parchem.com [parchem.com]

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride physical properties

An In-depth Technical Guide to 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride

Introduction

This compound is a versatile sulfonyl chloride compound that serves as a critical intermediate in various synthetic applications.[1] Its utility is most pronounced in the fields of pharmaceutical and agrochemical development, where the sulfonyl chloride functional group facilitates the introduction of sulfonyl moieties into target molecules.[1] This guide provides a comprehensive overview of its physical properties, synthesis, reactivity, and handling protocols, designed for researchers and professionals in drug development and organic synthesis.

Compound Identification and Physicochemical Properties

A clear identification of a chemical compound is the foundation of any scientific investigation. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 88040-88-4 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO₃S | [1][2][3] |

| Molecular Weight | 234.7 g/mol | [1][3] |

| IUPAC Name | 5-ethyl-2-methoxybenzenesulfonyl chloride | [2] |

| Appearance | White solid | [1] |

| Melting Point | 60-66 °C | [1][4] |

| Boiling Point | 341.5 ± 35.0 °C (Predicted) | [4] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | Available in purities of ≥95%, 97%, and ≥98% | [1][2][5] |

Chemical Structure

The structural formula provides insight into the compound's reactivity and physical characteristics.

Caption: Chemical structure of this compound.

Spectroscopic Profile

-

Infrared (IR) Spectroscopy : As a sulfonyl chloride, it is expected to exhibit strong, characteristic absorption bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.[6]

-

Mass Spectrometry (MS) : The mass spectrum would likely show a molecular ion peak. A characteristic fragmentation pattern for the sulfonyl chloride group may be observed at m/z 99, with a corresponding A+2 peak at m/z 101 due to the natural isotopic abundance of ³⁷Cl.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum would show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the methoxy group protons (a singlet). The protons on the aromatic ring will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy and ethyl groups.[6]

Synthesis and Purification

The synthesis of this compound is typically achieved through the chlorosulfonation of 1-ethyl-4-methoxybenzene.[7] This electrophilic aromatic substitution reaction is a standard method for introducing a sulfonyl chloride group onto an activated benzene ring.

Experimental Protocol: Chlorosulfonation of 1-Ethyl-4-methoxybenzene

This protocol is based on a general procedure for the synthesis of sulfonyl chlorides.[7][8]

Materials:

-

1-Ethyl-4-methoxybenzene

-

Chlorosulfonic acid (ClSO₃H)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Procedure:

-

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (20 ml) to 0 °C using an ice bath.

-

Addition of Substrate: Add 1-Ethyl-4-methoxybenzene (5.0 g, 37 mmol) dropwise to the cooled chlorosulfonic acid.[7] Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[7]

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 ml).[7]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate.[7] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7]

-

Purification: The crude product can be purified by flash chromatography to obtain the pure this compound.[9]

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The reactivity of this compound is dominated by the sulfonyl chloride group, which is a good leaving group. This makes the compound an excellent electrophile for reactions with nucleophiles.

-

Sulfonamide Formation: It readily reacts with primary and secondary amines to form sulfonamides, a common structural motif in many pharmaceuticals.[1][10]

-

Sulfonate Ester Formation: Reaction with alcohols yields sulfonate esters.[10]

-

Hydrolysis: In the presence of water, it will hydrolyze to the corresponding sulfonic acid.[10]

Due to this reactivity, it is a valuable building block in:

-

Pharmaceutical Synthesis: As a key intermediate for creating new drug candidates.[1]

-

Agrochemical Development: Used in the formulation of pesticides and herbicides.[1]

-

Organic Synthesis: Employed for the sulfonylation of various substrates to create complex molecules.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H314: Causes severe skin burns and eye damage[11]

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection.[11][12]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust or mists.[11][12] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a refrigerator at 2-8 °C.[4][12] Store under an inert atmosphere (e.g., nitrogen or argon).[4]

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[11][12]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor.[11][12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[11][12]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11][12]

References

- Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (URL: not available)

- Synthesis of sulfonyl chloride substr

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008-07-30). (URL: [Link])

- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)

-

5-Ethyl-2-methoxybenzene sulfonyl chloride-88040-88-4 - Thoreauchem. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 95.00% | CAS: 88040-88-4 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. 88040-88-4 CAS MSDS (5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. acdlabs.com [acdlabs.com]

- 7. 5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals working with 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride. This document provides a comprehensive overview of its core attributes, synthesis, reactivity, and applications, emphasizing scientific integrity and actionable protocols.

Core Molecular Attributes

This compound is a substituted aromatic sulfonyl chloride, a class of compounds widely utilized as intermediates in organic synthesis. Its structure, featuring an ethyl and a methoxy group on the benzene ring, dictates its specific reactivity and utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H11ClO3S | [1][2][3][4] |

| Molecular Weight | 234.7 g/mol (or 234.69 g/mol ) | [1][2][3][5] |

| CAS Number | 88040-88-4 | [1][2][3] |

| Appearance | White solid | [1] |

| Melting Point | 60 - 66 °C | [1][6] |

| IUPAC Name | 5-ethyl-2-methoxybenzenesulfonyl chloride | [2] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through the chlorosulfonation of 1-ethyl-4-methoxybenzene. This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfonic acid serves as the electrophile.

Causality in Experimental Design: The choice of chlorosulfonic acid is critical due to its high reactivity, which enables the direct introduction of the sulfonyl chloride group onto the electron-rich aromatic ring. The reaction is typically performed at a low temperature (0 °C) to control the exothermicity and minimize the formation of side products.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for chlorosulfonation of activated aromatic compounds.[7][8]

Materials:

-

1-Ethyl-4-methoxybenzene

-

Chlorosulfonic acid

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Ice

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid. Cool the flask in an ice bath to 0 °C.

-

Substrate Addition: Add 1-ethyl-4-methoxybenzene dropwise to the cooled and stirred chlorosulfonic acid.[7] Maintain the temperature at 0 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.[7]

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.[7]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (e.g., 3 x 50 mL).[7]

-

Washing and Drying: Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.[7]

-

Purification (if necessary): The crude product can be further purified by recrystallization or flash chromatography to obtain the final product of high purity.

Diagram: Synthesis Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 95.00% | CAS: 88040-88-4 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. Buy Online CAS Number 88040-88-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. 88040-88-4 CAS MSDS (5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride

Abstract: This technical guide provides a comprehensive overview of the synthesis and preparation of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride, a key intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries. The document details a robust synthetic protocol centered on the electrophilic chlorosulfonation of 1-ethyl-4-methoxybenzene. It offers an in-depth exploration of the reaction mechanism, regioselectivity, and critical safety protocols required for handling the hazardous reagents involved. The guide includes step-by-step experimental procedures, purification techniques, and methods for analytical characterization, designed for researchers, chemists, and professionals in drug development.

Introduction

The Significance of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are a class of highly valuable organic compounds that serve as pivotal precursors for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules.[1][2] Their reactivity, particularly the susceptibility of the sulfonyl chloride group to nucleophilic attack, makes them indispensable building blocks in medicinal chemistry.[1] Many FDA-approved drugs contain the sulfonamide moiety, which is typically introduced using an appropriate aryl sulfonyl chloride. The structure of the aryl ring allows for fine-tuning of the molecule's steric and electronic properties, influencing its biological activity and pharmacokinetic profile.

Profile of this compound

This compound (CAS No. 88040-88-4) is a poly-substituted aromatic compound featuring a reactive sulfonyl chloride group.[3] The specific arrangement of the methoxy and ethyl groups on the benzene ring makes it a unique and important pharmacophoric fragment for creating targeted inhibitors and modulators of enzymes and protein kinases.[4] Its synthesis is a critical first step for researchers looking to incorporate this specific structural motif into novel therapeutic agents. This guide focuses on its preparation via a direct and scalable chlorosulfonation reaction.

Synthetic Strategy and Mechanistic Overview

Retrosynthetic Approach

The synthesis of the target molecule is achieved through a direct electrophilic aromatic substitution. The key transformation is the installation of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of 1-ethyl-4-methoxybenzene. This is a common and effective strategy for preparing aryl sulfonyl chlorides.

The Chlorosulfonation Reaction Mechanism

The core of this synthesis is the chlorosulfonation of an activated aromatic ring. The reaction proceeds through an electrophilic aromatic substitution (SEAr) pathway. Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic reagent. Although chlorosulfonic acid itself is a powerful electrophile, it is generally accepted that the active electrophile is sulfur trioxide (SO₃), which is in equilibrium with chlorosulfonic acid.

The methoxy group (-OCH₃) and the ethyl group (-CH₂CH₃) on the starting material are both electron-donating groups, which activate the benzene ring towards electrophilic attack. The electrophile (SO₃) attacks the electron-rich ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the loss of a proton, which restores the aromaticity of the ring, followed by chlorination of the resulting sulfonic acid.

Regioselectivity

The directing effects of the substituents on the starting material, 1-ethyl-4-methoxybenzene, govern the position of the incoming sulfonyl chloride group.

-

Methoxy Group (-OCH₃): This is a powerful activating and ortho, para-directing group due to its ability to donate electron density through resonance.

-

Ethyl Group (-CH₂CH₃): This is a weaker activating and ortho, para-directing group through an inductive effect.

The powerful resonance effect of the methoxy group is the dominant directing influence. Since the para position is already occupied by the ethyl group, the substitution is directed to the ortho positions relative to the methoxy group. Of the two available ortho positions, the substitution occurs at the position that is meta to the ethyl group to minimize steric hindrance. This results in the selective formation of this compound.

Materials and Instrumentation

Reagents and Materials

| Chemical Name | Molecular Formula | MW ( g/mol ) | CAS No. | Role |

| 1-Ethyl-4-methoxybenzene | C₉H₁₂O | 136.19 | 14804-32-1 | Starting Material |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 7790-94-5 | Reagent/Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |

| Petroleum Ether | N/A | N/A | 8032-32-4 | Eluent |

| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |

| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | Workup |

| Ice | H₂O | 18.02 | 7732-18-5 | Workup/Cooling |

Instrumentation

-

Magnetic stirrer with stirring bar

-

Ice bath

-

Round-bottom flask with a dropping funnel and drying tube

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

LCMS (Liquid Chromatography-Mass Spectrometry) for analysis

Experimental Protocol

Critical Safety Precautions: Handling Chlorosulfonic Acid

Chlorosulfonic acid is an extremely corrosive and reactive chemical that requires strict safety protocols.[5][6]

-

Personal Protective Equipment (PPE): All work must be conducted in a certified chemical fume hood. Mandatory PPE includes an acid-resistant lab coat, chemical splash goggles, a full-face shield, and acid-resistant gauntlet gloves (e.g., butyl rubber).[6][7]

-

Violent Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄ mists).[5] Ensure all glassware is scrupulously dry. Never add water to the acid.[8]

-

Handling and Dispensing: Use with adequate ventilation.[5] Avoid breathing vapors, which can cause delayed lung damage.[6] Dispense the acid carefully to avoid splashes.

-

Spill Management: In case of a spill, do not use water.[7] Contain the spill and neutralize it cautiously with an alkaline material like sodium bicarbonate or crushed limestone.[9]

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing and seek immediate medical attention.[7][8]

Step-by-Step Synthesis Procedure

This protocol is adapted from established literature procedures.[10]

-

Reaction Setup: Place 20 mL of chlorosulfonic acid into a dry round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C using an ice bath.

-

Substrate Addition: Add 1-Ethyl-4-methoxybenzene (5.0 g, 37 mmol) dropwise to the cold, stirring chlorosulfonic acid over 15-20 minutes.

-

Expert Insight: The slow, dropwise addition at low temperature is critical to control the highly exothermic reaction and prevent the formation of unwanted byproducts.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours. The reaction progress can be monitored by TLC if a suitable method is developed.

-

Reaction Quench: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker.

-

Expert Insight: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitates the organic product. This must be done slowly and behind a blast shield due to the vigorous reaction between the acid and water/ice.

-

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Column Chromatography

The crude residue obtained after evaporation is purified by flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel using petroleum ether as the slurry solvent.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column using a gradient of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the polarity (e.g., from 100:1 to 30:1 petroleum ether/EtOAc).[10]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and concentrate them under reduced pressure to yield this compound as a white solid.[10]

Reaction Summary

| Parameter | Value | Reference |

| Starting Material | 1-Ethyl-4-methoxybenzene (5.0 g) | [10] |

| Reagent | Chlorosulfonic acid (20 mL) | [10] |

| Temperature | 0 °C to Room Temperature | [10] |

| Reaction Time | 2 hours | [10] |

| Reported Yield | ~53% | [10] |

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Description | Reference |

| Appearance | White solid | [10] |

| Molecular Formula | C₉H₁₁ClO₃S | [3] |

| Molecular Weight | 234.7 g/mol | [3] |

| LCMS (ES-API) | m/z 256.9 [M+Na]⁺ | [10] |

| ¹H NMR (CDCl₃, Predicted) | δ ~7.8 (d, 1H), 7.2 (dd, 1H), 6.9 (d, 1H), 3.9 (s, 3H), 2.7 (q, 2H), 1.2 (t, 3H) ppm. | N/A |

| ¹³C NMR (CDCl₃, Predicted) | δ ~158, 140, 135, 128, 125, 111, 56, 28, 15 ppm. | N/A |

Process Workflow and Visualization

Reaction Mechanism Diagram

The following diagram illustrates the key steps in the electrophilic aromatic substitution mechanism.

Caption: The mechanism for the chlorosulfonation of 1-ethyl-4-methoxybenzene.

Experimental Workflow Diagram

This flowchart outlines the complete laboratory procedure from setup to final product isolation.

Caption: A step-by-step workflow for the synthesis and purification process.

Conclusion

This guide outlines a reliable and well-documented procedure for the synthesis of this compound. The method, based on the electrophilic chlorosulfonation of 1-ethyl-4-methoxybenzene, is efficient and yields the desired product with good regioselectivity. The successful execution of this synthesis is highly dependent on the strict observance of safety protocols, particularly when handling chlorosulfonic acid. The resulting sulfonyl chloride is a valuable building block for further synthetic transformations, enabling the development of novel compounds for scientific research and drug discovery.

References

- Title: CSA Safety Precautions Source: Google Cloud Search Result URL

- Title: Chlorosulfonic Acid - Veolia North America Source: Google Cloud Search Result URL

- Title: Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets - ECHEMI Source: Google Cloud Search Result URL

- Title: Chlorosulfonic acid - Atul Ltd Source: Google Cloud Search Result URL

- Source: NJ.

- Title: 5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE synthesis - ChemicalBook Source: ChemicalBook URL

- Title: Synthesis of 5-(ethylsulfonyl)

- Title: 5-Ethyl-2-methoxy-benzenesulfonyl chloride | CAS 88040-88-4 | SCBT Source: Santa Cruz Biotechnology URL

- Title: Benzene, 1-ethyl-2-methoxy- | C9H12O | CID 84654 - PubChem Source: PubChem URL

- Title: Buy 2-Methoxy-5-(methylcarbamoyl)

- Title: Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride - Smolecule Source: Smolecule URL

Sources

- 1. Buy 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride (EVT-3016989) | 1291491-12-7 [evitachem.com]

- 2. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macro.lsu.edu [macro.lsu.edu]

- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 7. nj.gov [nj.gov]

- 8. atul.co.in [atul.co.in]

- 9. echemi.com [echemi.com]

- 10. 5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride chemical structure and properties

An In-depth Technical Guide to 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications

Introduction

This compound is a substituted aromatic sulfonyl chloride that serves as a crucial building block in modern organic synthesis. Characterized by its reactive sulfonyl chloride moiety and a uniquely substituted benzene ring, this reagent is of significant interest to researchers in medicinal chemistry, agrochemical development, and materials science.[1] The presence of the ethyl and methoxy groups on the aromatic core allows for fine-tuning of steric and electronic properties, influencing the biological activity and physicochemical characteristics of derivative compounds.

This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity, applications, and safety protocols. The content is tailored for scientists and drug development professionals, offering field-proven insights into its practical utility.

Molecular Identity and Physicochemical Properties

A precise understanding of a reagent's identity and physical characteristics is fundamental to its effective application in research. This compound is a white solid at room temperature, and its key identifiers and properties are summarized below.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-ethyl-2-methoxybenzenesulfonyl chloride[2] |

| CAS Number | 88040-88-4[1][2] |

| Molecular Formula | C₉H₁₁ClO₃S[1][2][3] |

| Molecular Weight | 234.7 g/mol [1][3] |

| SMILES | CCC1=CC=C(OC)C(S(=O)(=O)Cl)=C1[2] |

| InChI Key | VHCODCZMAYFSHT-UHFFFAOYSA-N |

| MDL Number | MFCD03424997[1][2] |

| PubChem ID | 2758862[1] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White solid | [1] |

| Melting Point | 60 - 66 °C | [1][4] |

| Boiling Point | 341.5 ± 35.0 °C (Predicted) | [4] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥95-98% | [1][2] |

| Storage | Store under inert gas at 2-8 °C | [4] |

Synthesis and Mechanistic Rationale

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution of 1-ethyl-4-methoxybenzene (also known as 4-ethylanisole) with chlorosulfonic acid.[5]

Mechanistic Insight

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance. The ethyl group (-CH₂CH₃) is a less powerful, activating ortho, para-director through an inductive effect.

When both groups are present, the strongly activating methoxy group dictates the position of electrophilic attack. The sulfonation occurs ortho to the methoxy group and meta to the ethyl group, leading to the desired 1,2,4-trisubstituted product. The reaction proceeds via the attack of the electron-rich aromatic ring on the highly electrophilic sulfur atom of chlorosulfonic acid.

Experimental Protocol: Chlorosulfonation of 4-Ethylanisole

This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides.[5]

Step-by-Step Methodology:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube. Place the flask in an ice-water bath to maintain a temperature of 0 °C.

-

Charge Reagent: Carefully charge the flask with chlorosulfonic acid (approx. 4-5 equivalents).

-

Substrate Addition: Add 1-ethyl-4-methoxybenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid via the dropping funnel, ensuring the internal temperature does not rise above 5-10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 2 hours to ensure the reaction goes to completion.

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid and precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes, to afford the pure this compound.[5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of the sulfonyl chloride functional group, which makes it an excellent electrophile for reactions with a wide range of nucleophiles.[1]

Primary Application: Sulfonamide Synthesis

The most prominent application is the synthesis of sulfonamides, a class of compounds with broad therapeutic relevance. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom, displacing the chloride leaving group.

Causality: The choice of base (e.g., pyridine, triethylamine) is critical. It serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic.

General Protocol: Sulfonamide Formation

-

Dissolve Amine: Dissolve the desired primary or secondary amine (1 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C.

-

Add Sulfonyl Chloride: Add a solution of this compound (1 equivalent) in the same solvent dropwise to the amine solution.

-

React: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

-

Workup: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Isolate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude sulfonamide, which can be further purified by recrystallization or chromatography.

General Reaction Diagram

Caption: General reaction for the synthesis of sulfonamides.

Applications in Research and Development

This compound is not merely a reagent but a strategic tool for molecular design.

-

Pharmaceutical Synthesis: It is a key intermediate for creating novel sulfonamide derivatives for screening as potential drug candidates.[1] The sulfonamide functional group is a cornerstone in many approved drugs, including diuretics, anticonvulsants, and antibiotics.

-

Agrochemical Development: The compound is utilized in the synthesis of new pesticides and herbicides, where the specific substitution pattern can influence potency and selectivity.[1]

-

Structure-Activity Relationship (SAR) Studies: The ethyl and methoxy groups offer handles for SAR exploration. The ethyl group can enhance lipophilicity, potentially improving membrane permeability, while the methoxy group can participate in hydrogen bonding or be a site for metabolic demethylation. By incorporating this moiety, researchers can systematically probe how these features impact a molecule's biological activity and pharmacokinetic profile.

Safety, Handling, and Storage

Due to its reactivity, this compound must be handled with appropriate precautions. It is corrosive and causes severe skin burns and eye damage.[6][7]

Table 3: GHS Hazard Information

| Pictogram(s) | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260: Do not breathe dusts or mists.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |

Handling and Storage Guidelines

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][8]

-

Dispensing: Handle as a solid in a manner that avoids generating dust.[8]

-

Storage: Keep the container tightly closed in a cool, dry place. For long-term stability, store in a refrigerator under an inert atmosphere (e.g., argon or nitrogen).[1][8]

-

Incompatibilities: Keep away from water, strong bases, alcohols, and amines, except under controlled reaction conditions.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its well-defined reactivity, coupled with a substitution pattern conducive to SAR studies, makes it an important building block in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in a research setting.

References

-

University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Thoreauchem. (n.d.). 5-Ethyl-2-methoxybenzene sulfonyl chloride-88040-88-4. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 95.00% | CAS: 88040-88-4 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. 88040-88-4 CAS MSDS (5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride reactivity and stability

An In-Depth Technical Guide on the Reactivity and Stability of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride

Introduction

This compound, a substituted aromatic sulfonyl chloride, is a highly versatile reagent in modern organic synthesis. Its utility is primarily centered on the electrophilic nature of its sulfonyl chloride moiety, making it an excellent precursor for introducing the 5-ethyl-2-methoxyphenylsulfonyl group into various molecular scaffolds. This functionality is of significant interest to researchers in medicinal chemistry and drug development, as the resulting sulfonamide and sulfonate ester derivatives are prevalent in a wide array of biologically active compounds.[1]

This guide offers a comprehensive exploration of the core reactivity principles, stability profile, and practical applications of this compound. It is designed for scientists and professionals who require a deep, field-proven understanding of how to effectively handle, store, and utilize this compound in complex synthetic pathways. We will delve into the causality behind its reactivity with key nucleophiles, provide validated experimental protocols, and outline the necessary safety and handling procedures to ensure its successful and safe application in the laboratory.

Physicochemical Properties and Stability Profile

A thorough understanding of the physical properties of this compound is fundamental to its proper handling and use. The compound is a white solid at room temperature with a melting point range of 60-66°C.[1][2]

Data Summary: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 88040-88-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₁ClO₃S | [1][2][3] |

| Molecular Weight | 234.7 g/mol | [1][2][3] |

| IUPAC Name | 5-ethyl-2-methoxybenzenesulfonyl chloride | [3][4] |

| Appearance | White Solid | [1] |

| Melting Point | 60-66 °C | [1][2] |

| Typical Purity | ≥95% | [3] |

Stability, Storage, and Decomposition

The stability of this compound is critically influenced by environmental conditions, primarily moisture.

-

Moisture Sensitivity and Hydrolysis : Like most sulfonyl chlorides, this compound is highly susceptible to hydrolysis.[7] Contact with water or atmospheric moisture will lead to its slow decomposition into the corresponding 5-Ethyl-2-methoxybenzenesulfonic acid and corrosive hydrochloric acid (HCl) gas.[7] This reaction is often undesirable as it consumes the reagent and complicates product purification. The low solubility of arylsulfonyl chlorides in water can, however, provide a degree of protection against rapid hydrolysis, a principle that can be exploited in certain aqueous reaction systems.[8][9]

-

Thermal Stability : While stable at recommended storage temperatures, exposure to high heat can cause decomposition, potentially releasing toxic and corrosive fumes, including oxides of sulfur (SOx) and hydrogen chloride.[10]

-

Recommended Storage Protocol : To maintain its integrity and reactivity, this compound must be stored under controlled conditions. The self-validating protocol for ensuring long-term stability is as follows:

-

Inert Atmosphere : Store under a dry, inert atmosphere such as nitrogen or argon to displace moisture and oxygen.[2]

-

Refrigeration : Maintain storage temperature between 2°C and 8°C.[1][2] This minimizes the rate of any potential decomposition pathways.

-

Sealed Containment : Keep the container tightly sealed to prevent moisture ingress.[10]

-

Core Reactivity Principles

The synthetic utility of this compound stems from the highly electrophilic sulfur atom within the sulfonyl chloride (-SO₂Cl) functional group. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom susceptible to attack by a wide range of nucleophiles.

The reaction mechanism is a classic example of nucleophilic acyl substitution occurring at the sulfur center. A nucleophile attacks the electrophilic sulfur, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to yield the final sulfonated product.[11]

The substituents on the aromatic ring modulate this reactivity:

-

Methoxy Group (-OCH₃) : Positioned ortho to the sulfonyl chloride, the methoxy group is electron-donating via resonance. This effect slightly increases the electron density on the benzene ring and can marginally reduce the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, potentially leading to more selective reactions.[11]

-

Ethyl Group (-CH₂CH₃) : This alkyl group is weakly electron-donating through induction, having a minor influence on the reactivity of the sulfonyl chloride group.

Caption: General mechanism of nucleophilic attack on the sulfonyl chloride.

Key Reactions and Synthetic Utility

The primary value of this compound lies in its ability to react cleanly with nucleophiles to form stable sulfonamides and versatile sulfonate esters.

Reaction with Amines: Sulfonamide Synthesis

The formation of sulfonamides is one of the most common and important applications of this reagent.[1][12][13] The reaction with primary or secondary amines proceeds readily in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the HCl byproduct.[7][14]

-

Setup : In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) at 0°C (ice bath).

-

Reagent Addition : Dissolve this compound (1.05 eq.) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

-

Workup : Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Separate the organic layer, wash sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.

Caption: Experimental workflow for the synthesis of sulfonamides.

Reaction with Alcohols: Sulfonate Ester Synthesis

The reaction of this compound with alcohols produces sulfonate esters.[15] These esters are synthetically valuable because the sulfonate group is an excellent leaving group, often compared to halides, facilitating subsequent nucleophilic substitution or elimination reactions.[16][17] The reaction is typically performed in the presence of pyridine, which acts as both a base and a catalyst.[18]

-

Setup : Dissolve the alcohol (1.0 eq.) in anhydrous pyridine or dichloromethane containing pyridine (1.5 eq.) at 0°C under an inert atmosphere.

-

Reagent Addition : Add this compound (1.1 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

-

Reaction : Stir the mixture at 0°C for 1-4 hours, then allow it to warm to room temperature and stir overnight.

-

Workup : Pour the reaction mixture into ice-cold dilute HCl (aq). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic extracts with saturated sodium bicarbonate (aq) solution and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude sulfonate ester, which can be purified further if necessary.

Synthesis of this compound

The most direct and common laboratory-scale synthesis of the title compound is through the electrophilic chlorosulfonylation of its aromatic precursor, 1-ethyl-4-methoxybenzene.[19]

-

Setup : In a flask equipped with a dropping funnel and stirrer, cool chlorosulfonic acid (approx. 5 eq.) to 0°C in an ice-salt bath.

-

Reagent Addition : Add 1-ethyl-4-methoxybenzene (1.0 eq.) dropwise to the cold, stirred chlorosulfonic acid, maintaining the internal temperature at 0°C.[19][20]

-

Reaction : After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Workup : Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation : Extract the resulting mixture with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.[19] Purification can be achieved by chromatography or recrystallization.

Caption: Workflow for the synthesis of the title compound.

Safe Handling and Hazard Profile

This compound is a corrosive and hazardous chemical that requires strict adherence to safety protocols.

Data Summary: Hazard Information

| Hazard Category | Description | Source(s) |

| Signal Word | Danger | [10][21] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [10][21] |

| Corrosivity | Corrosive to metals. Causes severe burns upon contact. | [10] |

| Inhalation | Do not breathe dust/fume/gas/mist/vapors/spray. | [21] |

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

-

Engineering Controls : All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or HCl vapors produced during hydrolysis.

-

Incompatible Materials : Avoid contact with water, strong bases, alcohols, and amines (unless part of the intended reaction).

-

First Aid :

-

Skin Contact : Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10][21]

-

Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][21]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][21]

-

Conclusion

This compound is a powerful and effective electrophilic reagent for the synthesis of sulfonamides and sulfonate esters. Its reactivity, governed by the electrophilic sulfur center and modulated by the aromatic substituents, allows for a broad scope of applications in pharmaceutical and materials science research.[1] However, its utility is coupled with significant stability and handling challenges, namely its sensitivity to moisture and its corrosive nature. By adhering to the principles of safe handling, proper storage, and validated experimental protocols outlined in this guide, researchers can confidently and effectively harness the synthetic potential of this valuable chemical intermediate.

References

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH . National Institutes of Health. [Link]

-

The Synthesis of Functionalised Sulfonamides - CORE . CORE. [Link]

- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate . ResearchGate. [Link]

-

Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books . Royal Society of Chemistry. [Link]

-

Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society . American Chemical Society. [Link]

-

Reaction of arylsulfonyl chlorides with aryl boronic acids a - ResearchGate . ResearchGate. [Link]

-

Sulfonyl halide - Wikipedia . Wikipedia. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University . Princeton University. [Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing . Canadian Science Publishing. [Link]

-

Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV . OSTI.GOV. [Link]

-

Recent advances in the synthesis and transformations of sulfinate esters - RSC Publishing . Royal Society of Chemistry. [Link]

-

Sulfonyl chloride – Knowledge and References - Taylor & Francis . Taylor & Francis Online. [Link]

-

Aqueous process chemistry: the preparation of aryl sulfonyl chlorides . Organic Process Research & Development. [Link]

-

Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds | ACS Catalysis . American Chemical Society. [Link]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Baxendale Group . University of Cambridge. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications . American Chemical Society. [Link]

-

Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems - Pearson . Pearson+. [Link]

-

02.11 Formation of Sulfonate Esters from Alcohols - YouTube . YouTube. [Link]

-

Sulfonate Esters - Periodic Chemistry . Periodic Chemistry. [Link]

-

Synthesis of sulfonyl chloride substrate precursors . University of California, Berkeley. [Link]

-

5-Ethyl-2-methoxybenzene sulfonyl chloride-88040-88-4 - Thoreauchem . Thoreauchem. [Link]

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents.

-

Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - Pure and Applied Chemistry . De Gruyter. [Link]

-

5-Acetyl-2-methoxybenzenesulfonyl chloride | C9H9ClO4S | CID 4737384 - PubChem . National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 88040-88-4 CAS MSDS (5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound 95.00% | CAS: 88040-88-4 | AChemBlock [achemblock.com]

- 4. Buy Online CAS Number 88040-88-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 17. periodicchemistry.com [periodicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. 5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 20. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling and Hazard Profile of 5-Ethyl-2-methoxybenzene-1-sulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Context

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride (CAS No. 88040-88-4) is an aromatic sulfonyl chloride that serves as a valuable intermediate in synthetic organic chemistry.[1][2] Its utility is most pronounced in the fields of pharmaceutical and agrochemical development, where the sulfonyl chloride functional group acts as a powerful electrophile for constructing more complex molecules.[1][3][4] It is frequently employed to introduce the 5-ethyl-2-methoxyphenylsulfonyl moiety into a target structure, most commonly through reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1][4][5]

The very reactivity that makes this compound a versatile synthetic tool is also the source of its significant hazards. A comprehensive understanding of its chemical properties and reactivity is not merely an academic exercise but a critical prerequisite for its safe handling in a laboratory setting. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of the hazards and to outline field-proven protocols for risk mitigation.

Section 2: Core Hazard Profile and Physicochemical Properties

The primary hazards associated with this compound stem from its potent reactivity, particularly with water, and its resulting corrosive nature. The compound's physical and chemical properties are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 88040-88-4 | [1][2][6][7][8][9] |

| Molecular Formula | C₉H₁₁ClO₃S | [1][6][7][9] |

| Molecular Weight | 234.7 g/mol | [1][6][7][9] |

| Appearance | White to Off-White Solid | [1][6][10] |

| Melting Point | 60 - 66 °C | [1][8] |

| Recommended Storage | Inert atmosphere (Argon or Nitrogen), 2-8 °C |[6][8][10] |

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Code | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [6] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | [6] |

| Serious Eye Damage | Causes serious eye damage | (Implied by H314) |[6] |

The compound's solid state at ambient temperature may initially suggest a lower risk profile compared to volatile liquids. However, this is deceptive. The fine, crystalline nature of the solid means that dust can easily become airborne during handling, posing a significant inhalation and contact hazard.

Section 3: The Chemistry of the Hazard - A Mechanistic Perspective

To handle any chemical safely, one must understand the chemical reactions that cause its hazardous effects. For all sulfonyl chlorides, the principal danger lies in their vigorous and exothermic reaction with water.[5][11] This is not limited to bulk water; the reaction readily occurs with ambient moisture in the air or, more critically, with the moisture present on skin, in the eyes, and within the respiratory tract.[12][13][14]

The hydrolysis reaction proceeds as follows:

R-SO₂Cl + H₂O → R-SO₃H + HCl (Hydrogen Chloride)

This reaction is the root cause of the compound's severe corrosivity. Upon contact with tissue, this compound rapidly generates the corresponding sulfonic acid and, more importantly, hydrochloric acid (HCl).[5] It is this in-situ generation of a strong, corrosive acid that leads to immediate and severe chemical burns.[12][13]

Caption: The hydrolysis reaction pathway of the sulfonyl chloride.

Section 4: Risk Mitigation and Standard Operating Procedure (SOP)

A multi-layered approach combining engineering controls, personal protective equipment, and meticulous handling protocols is essential for safety.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. Their use is non-negotiable.

-

Certified Chemical Fume Hood: All manipulations of this compound, including weighing, must be performed inside a functional chemical fume hood to prevent the inhalation of dust or vapors.[15]

-

Emergency Eyewash Station and Safety Shower: These must be located within a 10-second travel distance from the workstation.[12][16] Their immediate availability is critical for mitigating the severity of an accidental exposure.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected to withstand the specific hazards of corrosive, water-reactive solids.[17][18]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[19] Due to the severe corrosivity and potential for splashing during reaction quenching, a full-face shield must be worn over the safety goggles.[17][19]

-

Hand Protection: Use chemical-resistant gloves. Double-gloving (e.g., a nitrile base glove with a thicker neoprene or butyl rubber outer glove) is strongly recommended.[19] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[20]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin. For larger scale operations, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or failure of engineering controls, a full-face respirator with an acid gas cartridge is necessary.[19][21]

Step-by-Step Experimental Protocol

This protocol outlines the critical steps for safely using the reagent in a typical synthetic reaction.

-

Preparation and Pre-Use Checklist:

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Confirm the location and functionality of the nearest eyewash and safety shower.

-

Don all required PPE.

-

Prepare all necessary glassware, ensuring it is completely dry (oven- or flame-dried recommended) to prevent premature reaction of the sulfonyl chloride.

-

Prepare a neutralizing agent (e.g., a beaker with a slurry of sodium bicarbonate) for decontaminating spatulas and glassware.

-

-

Weighing and Dispensing:

-

Perform all weighing operations inside the fume hood.

-

Use a disposable weighing boat or creased weighing paper.

-

Handle the container with care to minimize dust generation. Do not tap or shake the bottle.

-

Use a clean, dry spatula for transfer.

-

Immediately and securely reseal the container after dispensing, paying attention to the moisture-sensitive nature of the compound.[13] Store under inert gas if possible.[8][10]

-

-

Reaction Setup and Execution:

-

Add the solid reagent to the reaction vessel containing a dry, inert solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

If adding to a solution containing another nucleophile (like an amine), the amine will generally react faster than trace amounts of water, but anhydrous conditions remain critical for yield and safety.[22]

-

Once the addition is complete, immerse the spatula used for transfer into the neutralizing slurry.

-

-

Reaction Quench and Workup:

-

The quenching of any excess sulfonyl chloride is a hazardous step. The reaction must be cooled in an ice bath.

-

Slowly and carefully add a proton-donating solvent like isopropanol or methanol to react with the excess sulfonyl chloride before adding water.

-

Only after the exotherm from the alcohol quench has subsided should water or aqueous solutions be added slowly. Never add water directly to a reaction mixture containing a significant amount of unreacted sulfonyl chloride. [12][23]

-

-

Decontamination and Cleaning:

-

All glassware that came into contact with the reagent should be rinsed with a solvent (e.g., acetone) and then carefully immersed in a neutralizing bath (e.g., dilute sodium carbonate solution) before conventional washing.

-

Section 5: Emergency Response Protocols

Immediate and correct action is paramount in any emergency involving this compound.

Caption: Workflow for responding to emergencies.

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[24] Flush the affected area with copious amounts of water for at least 15 minutes, preferably under a safety shower.[12][15] Seek immediate medical attention.[15][24]

-

In Case of Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[15][16] Remove contact lenses if present and easy to do so.[24] Seek immediate medical attention from an ophthalmologist.

-

In Case of Inhalation: Move the individual to fresh air at once.[15][24] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely).[15][21] Seek immediate medical attention.[15][24]

-

In Case of Ingestion: Do NOT induce vomiting.[21][24] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[21] Seek immediate medical attention.[15][21][24]

-